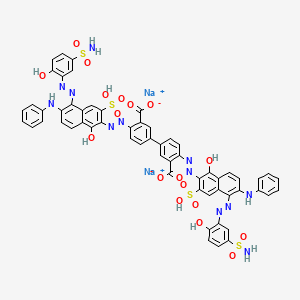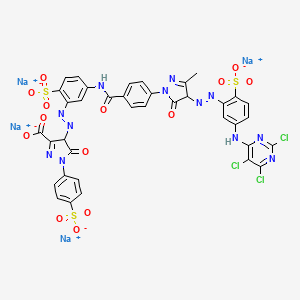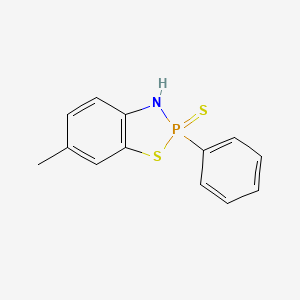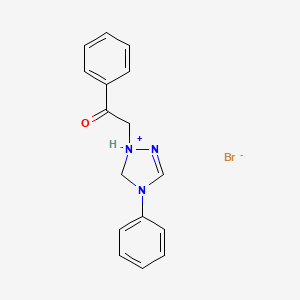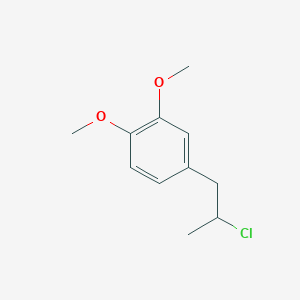
2-(4-Bromophenyl)-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4-phenylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-phenylquinoline typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the carbon-carbon bond between the bromophenyl and phenylquinoline moieties.
Electrophilic Aromatic Substitution: This step introduces the bromine atom into the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-4-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studying the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-4-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The bromine and phenyl groups enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-4-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-4-phenylquinoline: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrophenyl)-4-phenylquinoline: Similar structure but with a nitro group instead of bromine.
Uniqueness
The bromine atom can participate in various chemical reactions, making the compound versatile for different research and industrial applications .
Propiedades
Número CAS |
73402-91-2 |
|---|---|
Fórmula molecular |
C21H14BrN |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H14BrN/c22-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)18-8-4-5-9-20(18)23-21/h1-14H |
Clave InChI |
CNEISQORSGHBAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


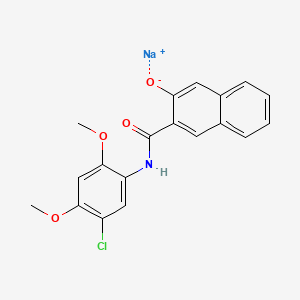

![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
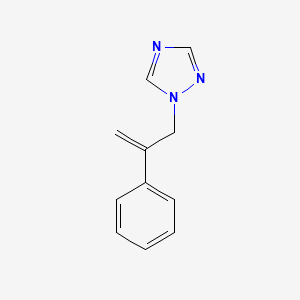

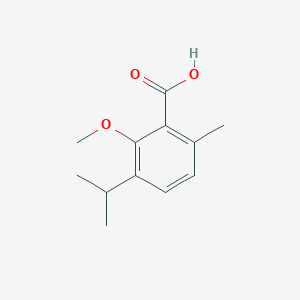
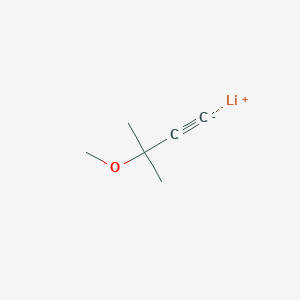
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)

